

2-Nitroaniline-4-sulfonic acid melting point and decomposition temperature.

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Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

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Thermal Stability of 2-Nitroaniline-4-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of **2-Nitroaniline-4-sulfonic acid** (CAS No. 616-84-2), with a specific focus on its melting point and decomposition temperature. Due to the compound's inherent thermal instability, a definitive melting point is not observed. Instead, the compound undergoes decomposition upon heating. This document outlines the available data, provides detailed experimental protocols for thermal analysis, and presents a typical synthesis workflow.

Thermal Properties of 2-Nitroaniline-4-sulfonic acid

The thermal behavior of **2-Nitroaniline-4-sulfonic acid** is characterized by decomposition at elevated temperatures, a common trait for many nitroaromatic compounds and sulfonic acids. The energy required to melt the crystalline solid is sufficient to initiate exothermic decomposition reactions. Consequently, a sharp melting point is not observed.

Thermal Property	Value	Notes
Melting Point	Not Available	The compound decomposes prior to or during melting.
Decomposition Temperature	Not explicitly defined in literature; estimated to be in the range of 200-300°C.	This estimation is based on the thermal stability of related compounds such as o-nitroaniline, which has a decomposition onset of approximately 225°C, and other aromatic sulfonic acids. [1] [2]
Hazardous Decomposition Products	Nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.	These toxic gases are released upon thermal decomposition.

Experimental Protocols

To accurately determine the thermal profile of **2-Nitroaniline-4-sulfonic acid**, the following experimental methodologies are recommended.

Melting Point Determination with Decomposition

Objective: To observe the physical changes of the compound upon heating and to determine the temperature range over which decomposition occurs.

Methodology: Capillary Method

- Sample Preparation: A small, dry sample of **2-Nitroaniline-4-sulfonic acid** is finely ground and packed into a capillary tube to a height of 2-3 mm.[\[3\]](#)
- Instrumentation: A calibrated melting point apparatus with a variable heating rate and a means for visual observation is used.
- Procedure:
 - An initial rapid heating can be performed to obtain an approximate decomposition range.

- For a more precise determination, a new sample is heated at a slower rate, typically 1-2°C per minute, starting from a temperature approximately 20°C below the estimated decomposition temperature.[4] For substances that decompose, a faster heating rate of 5°C/min may be necessary to minimize the duration of thermal stress before melting.[5]
- Observations: The temperature at which the first signs of decomposition (e.g., color change, gas evolution, charring) are observed is recorded as the onset of decomposition. The temperature range over which the substance completely decomposes is also noted. Any melting behavior concurrent with decomposition should be described.[6][7]

Decomposition Temperature Determination

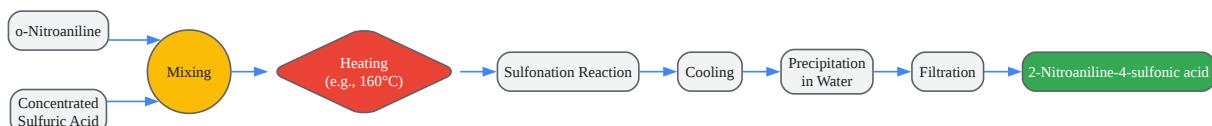
Objective: To quantitatively measure the mass loss of the compound as a function of temperature to determine the decomposition temperature.

Methodology: Thermogravimetric Analysis (TGA)

- Instrumentation: A calibrated thermogravimetric analyzer is used.
- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of **2-Nitroaniline-4-sulfonic acid** is placed in an inert crucible (e.g., alumina or platinum).[8]
- Experimental Conditions:
 - Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
 - Heating Rate: A linear heating rate, commonly 10°C or 20°C per minute, is applied.[9]
 - Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).
- Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed. The onset temperature of decomposition is determined from the initial significant mass loss. The temperature at the maximum rate of mass loss, obtained from the derivative of the TGA curve, is also a key parameter.[10][11]

Synthesis Workflow for 2-Nitroaniline-4-sulfonic acid

A common method for the synthesis of **2-Nitroaniline-4-sulfonic acid** involves the sulfonation of o-nitroaniline. The following diagram illustrates this experimental workflow.



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Caption: Synthesis of **2-Nitroaniline-4-sulfonic acid** via sulfonation of o-nitroaniline.

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